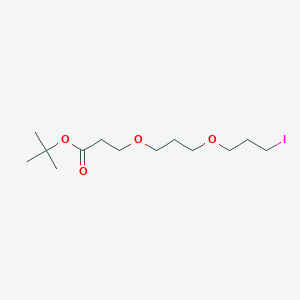
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodopropoxy group attached to a propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate typically involves the reaction of tert-butyl 3-(3-chloropropoxy)propanoate with sodium iodide in acetone. The reaction mixture is stirred at reflux temperature for 24 hours, followed by the removal of the solvent under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether for ester reduction.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products:
Substitution: Formation of tert-butyl 3-(3-(3-aminopropoxy)propoxy)propanoate when reacted with amines.
Reduction: Formation of tert-butyl 3-(3-(3-hydroxypropoxy)propoxy)propanol.
Oxidation: Formation of tert-butyl 3-(3-(3-carboxypropoxy)propoxy)propanoate.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor in the synthesis of drug candidates, especially those requiring an iodinated intermediate.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The iodine atom in the molecule can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
- tert-Butyl 3-(3-aminopropoxy)propanoate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-bromopropionate
Comparison:
- tert-Butyl 3-(3-aminopropoxy)propanoate: Similar in structure but contains an amino group instead of an iodopropoxy group. This difference significantly alters its reactivity and applications.
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains hydroxyethoxy groups, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl 3-bromopropionate: Similar halogenated ester but with a bromine atom instead of iodine, leading to different reactivity and uses in synthesis.
Conclusion
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules
Propiedades
Fórmula molecular |
C13H25IO4 |
|---|---|
Peso molecular |
372.24 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(3-iodopropoxy)propoxy]propanoate |
InChI |
InChI=1S/C13H25IO4/c1-13(2,3)18-12(15)6-11-17-10-5-9-16-8-4-7-14/h4-11H2,1-3H3 |
Clave InChI |
DKVPKNHGWFINKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCCOCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















